molecular formula C19H27N5O3 B15186033 Cumi-101 C-11 CAS No. 903528-74-5

Cumi-101 C-11

Cat. No.: B15186033
CAS No.: 903528-74-5
M. Wt: 372.5 g/mol
InChI Key: MEKSQRMXWZHFIP-JVVVGQRLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cumi-101 C-11 is synthesized through radiomethylation of its corresponding desmethyl analog using carbon-11 methyl triflate (11C-CH3OTf). The final product is purified by high-performance liquid chromatography (HPLC) and a C18 SepPak .

Industrial Production Methods

The industrial production of this compound involves the use of automated synthesis modules designed for radiopharmaceuticals. These modules ensure the precise control of reaction conditions and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cumi-101 C-11 primarily undergoes binding reactions with serotonin-1A receptors. It behaves as a potent antagonist in rat brain, inhibiting the binding of other agonists . It also shows moderate affinity for alpha-1 adrenoceptors .

Common Reagents and Conditions

The synthesis of this compound involves the use of carbon-11 methyl triflate as a radiolabeling agent. The reaction is typically carried out under controlled conditions to ensure high radiochemical yield and purity .

Major Products

The major product of the synthesis is the radiolabeled this compound, which is used for PET imaging studies. The compound is purified to remove any unreacted precursors and by-products .

Properties

CAS No.

903528-74-5

Molecular Formula

C19H27N5O3

Molecular Weight

372.5 g/mol

IUPAC Name

2-[4-[4-(2-(111C)methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3/i2-1

InChI Key

MEKSQRMXWZHFIP-JVVVGQRLSA-N

Isomeric SMILES

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3O[11CH3]

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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